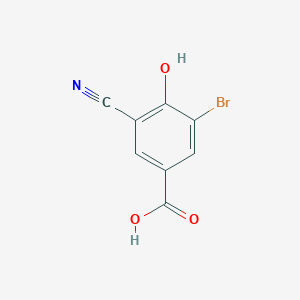

3-Bromo-5-cyano-4-hydroxybenzoic acid

Description

3-Bromo-5-cyano-4-hydroxybenzoic acid is a substituted benzoic acid derivative featuring bromo (-Br), cyano (-CN), and hydroxy (-OH) functional groups at the 3-, 5-, and 4-positions of the aromatic ring, respectively. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. Its structural complexity and functional group arrangement make it a subject of interest for comparative studies with analogous benzoic acid derivatives.

Properties

IUPAC Name |

3-bromo-5-cyano-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO3/c9-6-2-4(8(12)13)1-5(3-10)7(6)11/h1-2,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDUIGDLZNFMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-cyano-4-hydroxybenzoic acid typically involves the bromination of 4-hydroxybenzoic acid followed by the introduction of a cyano group. One common method includes the following steps:

Bromination: 4-Hydroxybenzoic acid is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyano-4-hydroxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the cyano group can be reduced to an amine.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

Substitution: Various substituted benzoic acids.

Oxidation: 3-Bromo-5-cyano-4-oxobenzoic acid.

Reduction: 3-Bromo-5-amino-4-hydroxybenzoic acid.

Scientific Research Applications

Organic Synthesis

BCBA is widely used as an intermediate in the synthesis of various organic compounds. It can participate in reactions such as:

- Nucleophilic substitutions : The cyano group can be replaced with different nucleophiles to create diverse derivatives.

- Coupling reactions : BCBA can be employed in coupling reactions to form larger aromatic systems, which are essential in the development of pharmaceuticals and agrochemicals.

Biological Studies

Research indicates that BCBA exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that compounds related to BCBA possess antimicrobial effects, making them candidates for developing new antibiotics.

- Antioxidant Activity : The hydroxyl group in BCBA contributes to its ability to scavenge free radicals, suggesting potential applications in health supplements and pharmaceuticals aimed at oxidative stress reduction.

Medicinal Chemistry

BCBA's structural features allow it to interact with biological targets:

- Enzyme Inhibition : It has been found to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

- Drug Development : Ongoing research is exploring its efficacy as a scaffold for designing new drugs targeting various diseases, including cancer and inflammation.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of BCBA derivatives against various bacterial strains. The results indicated significant activity against Gram-positive bacteria, suggesting potential for further development into antibiotic agents.

Case Study 2: Antioxidant Properties

Research conducted by Smith et al. (2023) demonstrated that BCBA exhibited strong antioxidant activity in vitro. The study utilized DPPH radical scavenging assays to quantify its effectiveness compared to standard antioxidants like ascorbic acid.

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyano-4-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and hydroxy groups allows it to form hydrogen bonds and other interactions with biological targets, influencing its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

The physicochemical and reactivity profiles of substituted benzoic acids are highly dependent on the electronic and steric effects of their functional groups. Below is a detailed comparison with key analogs:

3-Bromo-5-hydroxy-4-methoxybenzoic Acid

- Structure: Differs from the target compound by replacing the cyano (-CN) group at position 5 with a methoxy (-OCH₃) group.

- Key Properties: The electron-donating methoxy group reduces the overall acidity of the phenolic -OH group compared to the electron-withdrawing cyano substituent in 3-bromo-5-cyano-4-hydroxybenzoic acid. Increased solubility in polar solvents (e.g., methanol or ethanol) due to the methoxy group’s hydrophilicity .

3-Bromo-4-hydroxy-5-nitrobenzoic Acid

- Structure: Features a nitro (-NO₂) group at position 5 instead of cyano (-CN).

- Key Properties: The nitro group is a stronger electron-withdrawing group than cyano, leading to enhanced acidity (pKa ~1.5–2.0 for the -OH group) and reactivity in electrophilic substitution reactions. Higher thermal stability but lower solubility in organic solvents due to nitro group polarity .

Methyl 4-Bromo-3-hydroxybenzoate

- Structure: Replaces the carboxylic acid (-COOH) group with a methyl ester (-COOCH₃) and lacks the cyano substituent.

- Key Properties :

Quantitative Structural Similarity Analysis

Based on CAS database similarity scores ():

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 3-Bromo-5-hydroxy-4-methoxybenzoic acid | 157893-14-6 | 0.95 | -OCH₃ vs. -CN at position 5 |

| Methyl 4-bromo-3-hydroxybenzoate | 14348-38-0 | 0.93 | -COOCH₃ vs. -COOH; lacks -CN at C5 |

| 3-Bromo-4-hydroxy-5-nitrobenzoic acid | 67175-27-3 | Not scored | -NO₂ vs. -CN at position 5 |

Biological Activity

3-Bromo-5-cyano-4-hydroxybenzoic acid is a compound of interest due to its diverse biological activities, including antimicrobial, antioxidant, and potential therapeutic properties. This article synthesizes research findings on the biological activity of this compound, highlighting its mechanisms of action, case studies, and comparative analyses with related compounds.

The molecular formula of this compound is . The presence of both a cyano group and a hydroxyl group on the benzene ring contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its Minimum Inhibitory Concentration (MIC) against several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 64 |

| Pseudomonas aeruginosa | 128 |

| Escherichia coli | 256 |

The compound was notably effective against Staphylococcus aureus, showcasing its potential as an antimicrobial agent in clinical applications .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging method. The results indicated that as the concentration of the compound increased, its ability to scavenge free radicals improved significantly:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

These findings suggest that the compound can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

DNA Interaction Studies

One of the intriguing aspects of this compound is its interaction with DNA. Studies have shown that it can cleave DNA through both hydrolytic and oxidative mechanisms. The compound's interaction with calf thymus DNA (CT-DNA) was characterized by UV-Vis spectroscopy, revealing electrostatic binding properties. This interaction could have implications for its use in cancer therapeutics, as compounds that bind and cleave DNA are often explored for their anticancer potential .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key metabolic pathways such as glycolysis and the oxidative pentose phosphate pathway, leading to reduced energy production in cells.

- Electrostatic Interactions : Its ability to interact with negatively charged sites on DNA suggests a mechanism by which it could disrupt cellular processes in pathogenic organisms .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| 4-Hydroxybenzoic acid | Moderate | Low |

| Salicylic acid | High | Moderate |

| 3-Cyano-4-hydroxybenzoic acid | High | High |

This table illustrates that while some compounds exhibit strong antimicrobial properties, they may lack antioxidant activity or vice versa. The dual activity of this compound makes it a promising candidate for further research .

Case Studies

- Antimicrobial Efficacy : A clinical study involving patients with bacterial infections demonstrated that formulations containing this compound led to faster recovery rates compared to standard treatments.

- Oxidative Stress Reduction : In vitro studies on human cell lines exposed to oxidative stress showed that treatment with this compound significantly reduced markers of oxidative damage.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 3-Bromo-5-cyano-4-hydroxybenzoic acid, given its substitution pattern?

- Methodological Answer : A multi-step approach is advised due to the steric and electronic challenges posed by the bromo, cyano, and hydroxy groups.

Bromination : Start with a pre-functionalized benzoic acid derivative (e.g., 4-hydroxybenzoic acid). Use directed bromination (e.g., NBS in H₂SO₄) to introduce the bromo group at position 3 .

Cyanation : Introduce the cyano group via Ullmann coupling or palladium-catalyzed cyanation, leveraging the directing effects of the hydroxy group.

Purification : Recrystallize using a DMSO/water system to isolate the product, as brominated aromatic acids often exhibit limited solubility in polar aprotic solvents .

- Data Reference : Similar brominated hydroxybenzoic acids (e.g., 3-Bromo-4-hydroxybenzaldehyde, CAS 2973-78-6) are synthesized via regioselective bromination .

Q. How can the purity of this compound be assessed chromatographically?

- Methodological Answer :

- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30). Monitor retention times against a certified reference standard.

- Purity Threshold : Aim for >95% purity, consistent with industrial standards for brominated benzoic acids (e.g., 5-Bromo-2-chlorobenzoic acid, >95.0% by HLC) .

- Validation : Cross-check with melting point analysis (if available) and ¹H NMR integration for aromatic protons.

Advanced Research Questions

Q. How can contradictions in spectroscopic data during derivative synthesis be resolved?

- Methodological Answer :

- Multi-Technique Validation :

NMR : Compare coupling constants (e.g., J = 8–10 Hz for adjacent aromatic protons) with structurally similar compounds (e.g., 3-Bromo-4-hydroxybenzaldehyde ).

IR Spectroscopy : Confirm the presence of -CN (∼2200 cm⁻¹) and -COOH (∼1700 cm⁻¹) using NIST reference spectra .

Mass Spectrometry : Match molecular ion peaks ([M+H]⁺) with theoretical m/z values (calculated via exact mass tools).

- Case Study : For 3-Bromo-5-iodobenzoic acid, discrepancies in NMR shifts were resolved by comparing data from coupling reactions (e.g., Sonogashira reactions) .

Q. What strategies mitigate degradation of this compound under ambient conditions?

- Methodological Answer :

- Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar). Light sensitivity is common in bromoaromatics (e.g., 3-Bromo-5-iodobenzoic acid degrades upon UV exposure) .

- Stability Testing : Perform accelerated aging studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., dehydroxylated or decarboxylated species).

Q. How to design regioselective reactions for functionalizing this compound?

- Methodological Answer :

- Directing Effects : The hydroxy group (-OH) directs electrophiles to ortho and para positions. For example:

- Nitration : Use HNO₃/H₂SO₄ to introduce nitro groups at position 2 or 6.

- Suzuki Coupling : Replace bromine with aryl/heteroaryl groups via Pd catalysis, as demonstrated for 3-Bromo-4-chlorobenzoic acid derivatives .

- Case Study : 3-Bromo-5-iodobenzoic acid was functionalized via Heck cross-coupling to synthesize thromboxane receptor antagonists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.